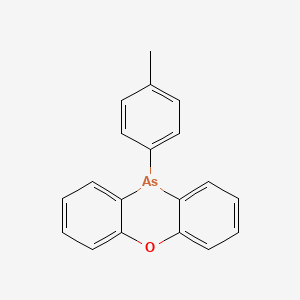
10-(4-Methylphenyl)-10H-phenoxarsinine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-Methylphenyl)-10H-phenoxarsinine is an organoarsenic compound characterized by the presence of a phenoxarsinine core substituted with a 4-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-(4-Methylphenyl)-10H-phenoxarsinine typically involves the reaction of phenoxarsine with 4-methylphenyl derivatives under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-arsenic bond. The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like toluene, under an inert atmosphere .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 10-(4-Methylphenyl)-10H-phenoxarsinine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl groups in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed: The major products formed from these reactions include various oxidized or reduced derivatives of the original compound, as well as substituted phenoxarsinine derivatives .
Applications De Recherche Scientifique
10-(4-Methylphenyl)-10H-phenoxarsinine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 10-(4-Methylphenyl)-10H-phenoxarsinine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
4-Methylpropiophenone: An aromatic ketone with similar structural features but different functional groups and reactivity.
Thiazoles: Heterocyclic compounds with diverse biological activities, including antimicrobial and anticancer properties.
Uniqueness: 10-(4-Methylphenyl)-10H-phenoxarsinine is unique due to its organoarsenic core, which imparts distinct chemical and biological properties. Unlike other similar compounds, it combines the reactivity of phenoxarsine with the substituent effects of the 4-methylphenyl group, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
51440-03-0 |
|---|---|
Formule moléculaire |
C19H15AsO |
Poids moléculaire |
334.2 g/mol |
Nom IUPAC |
10-(4-methylphenyl)phenoxarsinine |
InChI |
InChI=1S/C19H15AsO/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21-19-9-5-3-7-17(19)20/h2-13H,1H3 |
Clé InChI |
HNSRQCOFUQGUGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[As]2C3=CC=CC=C3OC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


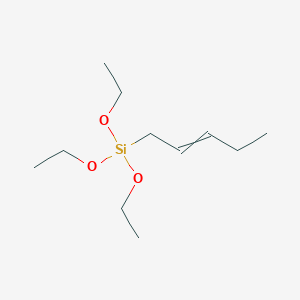
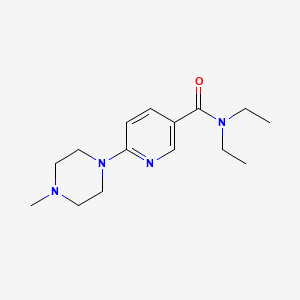
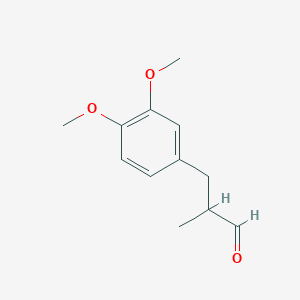
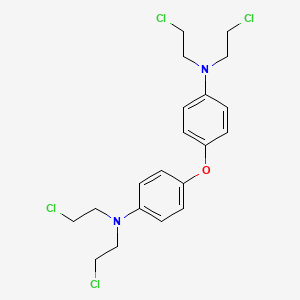
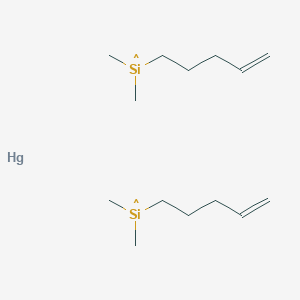
![Lithium, [1-(trimethylsilyl)ethenyl]-](/img/structure/B14664436.png)
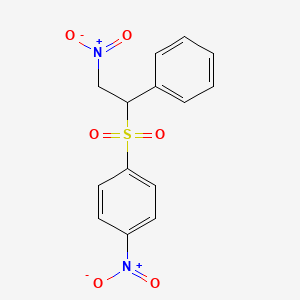
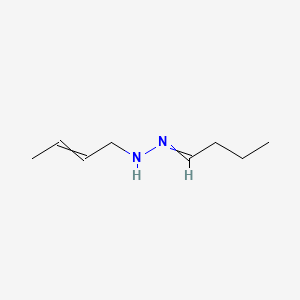
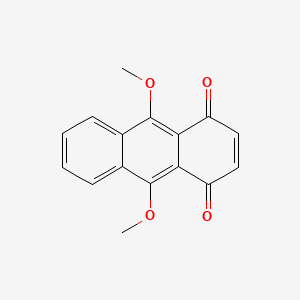
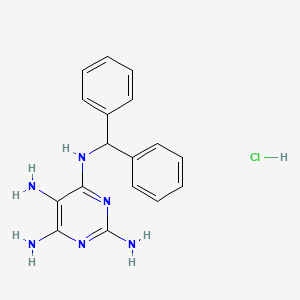



![7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid](/img/structure/B14664495.png)
